2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide
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Overview
Description
(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide is a chiral compound with a complex structure that includes an amino group, a benzyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the benzyl and ethyl groups, and the final coupling with the amino group. Common synthetic routes may involve:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Introduction of Benzyl and Ethyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Coupling with Amino Group: The final step often involves coupling the intermediate with an amino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(4-(benzyl(methyl)amino)cyclohexyl)propanamide
- (S)-2-Amino-N-(4-(benzyl(propyl)amino)cyclohexyl)propanamide
- (S)-2-Amino-N-(4-(benzyl(butyl)amino)cyclohexyl)propanamide
Uniqueness
(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide |
InChI |
InChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22) |
InChI Key |
LWWLRYYGOOHGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N |
Origin of Product |
United States |
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